molecular formula C19H20Cl2N4O2 B8714961 Methanone,[4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-,hydrochloride

Methanone,[4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-,hydrochloride

Cat. No. B8714961
M. Wt: 407.3 g/mol
InChI Key: WLDGELPXROXINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589206B2

Procedure details

A mixture of 4-(3-chloro-phenylamino)-1H-methyl-1H-pyrrolo[3,2-c]pyridin-7-carboxylic acid (29 mg), morpholine (36 ul), 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (76 mg), 1-hydroxybenzotriazole hydrate (54 mg) and N,N-diisopropylethylamine (140 ul) in dimethylformamide (2 ml) was stirred overnight then added to a mixture of ethyl acetate (20 ml) water (20 ml) and saturated sodium bicarbonate (10 ml). The layers were separated and the organic layer washed with water 3 times, brine, dried (MgSO4) and evaporated to give a gum. Purified on MDAP and the product split into two fractions. The first fraction was evaporated, dissolved in ethyl acetate and washed as above, dried and evaporate to give a solid. This was triturated with ether and purified by MDAP and chromatography on silica gel, eluting with dichloromethane/methanol, 20:1, to give the free base which was taken up in DCM treated with ethereal HCl, evaporated and triturated with ether to give the title compound as a solid (11 mg)
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-(3-chloro-phenylamino)-1H-methyl-1H-pyrrolo[3,2-c]pyridin-7-carboxylic acid
Quantity
29 mg
Type
reactant
Reaction Step Two
Quantity
36 μL
Type
reactant
Reaction Step Two
Quantity
76 mg
Type
reactant
Reaction Step Two
Quantity
54 mg
Type
reactant
Reaction Step Two
Quantity
140 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[ClH:7].[CH3:8][N:9]([CH3:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]=[N:15][CH2:16][CH3:17].O.ON1C2C=[CH:27][CH:28]=[CH:29][C:24]=2N=N1.C(N([CH2:37][CH3:38])C(C)C)(C)C.[C:39](=[O:42])(O)[O-].[Na+].Cl>CN(C)C=O.C(Cl)Cl.C(OCC)(=O)C>[ClH:7].[Cl:7][C:27]1[CH:17]=[C:16]([NH:15][C:14]2[C:37]3[CH:38]=[CH:18][N:9]([CH3:8])[C:10]=3[C:11]([C:39]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)=[O:42])=[CH:12][N:13]=2)[CH:24]=[CH:29][CH:28]=1 |f:1.2,3.4,6.7,12.13|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
4-(3-chloro-phenylamino)-1H-methyl-1H-pyrrolo[3,2-c]pyridin-7-carboxylic acid
Quantity
29 mg
Type
reactant
Smiles
Name
Quantity
36 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
76 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
54 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
140 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with water 3 times, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a gum
CUSTOM
Type
CUSTOM
Details
Purified on MDAP
CUSTOM
Type
CUSTOM
Details
the product split into two fractions
CUSTOM
Type
CUSTOM
Details
The first fraction was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed as above,
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
This was triturated with ether
CUSTOM
Type
CUSTOM
Details
purified by MDAP and chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane/methanol, 20:1
CUSTOM
Type
CUSTOM
Details
to give the free base which
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
triturated with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.ClC=1C=C(C=CC1)NC1=NC=C(C2=C1C=CN2C)C(=O)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.